molecular formula C11H14N2O B174386 (3R)-3-Benzylpiperazin-2-one CAS No. 198973-87-4

(3R)-3-Benzylpiperazin-2-one

Cat. No. B174386
M. Wt: 190.24 g/mol
InChI Key: XEJMAPBQIWVIRL-SNVBAGLBSA-N
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Description

“(3R)-3-Benzylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 .


Molecular Structure Analysis

The InChI key for “(3R)-3-Benzylpiperazin-2-one” is XEJMAPBQIWVIRL-SNVBAGLBSA-N . The InChI is InChI=1S/C11H14N2O/c14-11-10 (12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2, (H,13,14)/t10-/m1/s1 . The canonical SMILES structure is C1CNC (=O)C (N1)CC2=CC=CC=C2 .

properties

IUPAC Name

(3R)-3-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Benzylpiperazin-2-one

Synthesis routes and methods

Procedure details

Ethylenediamine (25 g.) is added to a stirred solution of ethyl 2-bromo-3-phenylpropionate (XXVII, Example 61, 14.0 g.) in THF (100 ml.) and ethanol (300 ml.). After 20 hours at 20°-25° the solvents are removed under reduced pressure and the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution. The ethyl acetate extract is washed with water, saline, and concentrated. The residual oil is applied to a silica gel column which is eluted with chloroform-methanol (9/1). Fractions containing the product are pooled, concentrated to a residue and recrystallized from ethyl acetate-SSB to give 3-(phenylmethyl)piperazinone, m.p. 92°-93°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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